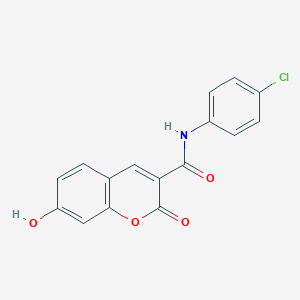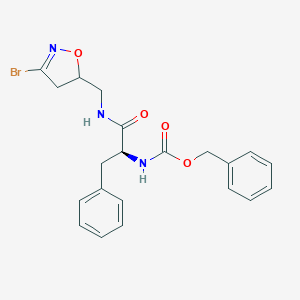![molecular formula C17H17BrN2O2 B529789 6-Bromo-2-[3-(dimethylamino)propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B529789.png)
6-Bromo-2-[3-(dimethylamino)propyl]benzo[de]isoquinoline-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
HC104A is a novel inhibitor of DosRST, inhibiting DosR DNA binding in a dose-dependent manner by directly targeting DosR.
Applications De Recherche Scientifique
Synthesis and Fluorescent Properties
A novel water-soluble compound closely related to 6-Bromo-2-[3-(dimethylamino)propyl]benzo[de]isoquinoline-1,3-dione was synthesized and its fluorescent properties were investigated. The study focused on the concentration, pH, and solvent effects on its fluorescent property, revealing potential applications in fluorescence-based research and technology (Jin Zhengneng, 2012).
Spectral Characteristics and Sensor Ability
Research on a novel derivative of 1,8-Naphthalimide, similar in structure to the compound , demonstrated its potential as a sensor. The study involved synthesizing the compound and analyzing its photophysical characteristics in different environments, highlighting its utility in detecting pH changes and metal ions (D. Staneva, S. Angelova, I. Grabchev, 2020).
Chemosensor Systems
Derivatives of the benzo[de]isoquinoline-1,3-dione system, including compounds with a structure related to the queried compound, have been synthesized and studied for their chemosensor capabilities. These compounds have shown high selectivity in the determination of anions, indicating their potential in analytical chemistry and environmental monitoring (И. Е. Толпыгин, Е. Н. Шепеленко, Ю. В. Ревинский, А. Д. Дубоносов, В. А. Брень, В. И. Минкин, 2013).
Antiviral Action
A study on two benzo[de]isoquinoline-diones, structurally related to the compound , demonstrated inhibition of viral replication, specifically against herpes simplex and vaccinia viruses. This suggests the potential of such compounds in antiviral research and drug development (A. GARCIA-GANCEDO, C. Gil, C. M. Roldan, S. Pérez, P. Vilas, 1979).
Novel Isoquinolino Derivatives and TADF Emitters
Research into novel derivatives of Isoquinolino, closely related to the compound , has shown potential applications in the field of organic electronics, specifically in developing thermally activated delayed fluorescent (TADF) emitters. This indicates their potential use in advanced display technologies and lighting systems (J. Yun, Jun Yeob Lee, 2017).
Propriétés
Nom du produit |
6-Bromo-2-[3-(dimethylamino)propyl]benzo[de]isoquinoline-1,3-dione |
|---|---|
Formule moléculaire |
C17H17BrN2O2 |
Poids moléculaire |
361.2 g/mol |
Nom IUPAC |
6-bromo-2-[3-(dimethylamino)propyl]benzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C17H17BrN2O2/c1-19(2)9-4-10-20-16(21)12-6-3-5-11-14(18)8-7-13(15(11)12)17(20)22/h3,5-8H,4,9-10H2,1-2H3 |
Clé InChI |
AHKXOJFLQCOBFD-UHFFFAOYSA-N |
SMILES |
CN(C)CCCN1C(=O)C2=C3C(=C(C=C2)Br)C=CC=C3C1=O |
SMILES canonique |
CN(C)CCCN1C(=O)C2=C3C(=C(C=C2)Br)C=CC=C3C1=O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
HC104A; HC-104A; HC 104A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![10-(4-chlorophenyl)-7-nitropyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B529994.png)
![10-(4-Methylphenyl)-7-nitropyrimido[4,5-b]quinoline-2,4-dione](/img/structure/B529995.png)
![5-chloro-2-(ethylsulfonyl)-N-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}pyrimidine-4-carboxamide](/img/structure/B530415.png)
![7-amino-5-(4-chlorophenyl)-2,4-dioxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B530544.png)
![7-methyl-3-(4,5,6-trihydroxy-3-oxo-3H-xanthen-9-yl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B530772.png)

![N-[(E)-(4-phenoxyphenyl)methylideneamino]benzamide](/img/structure/B531224.png)
![1-Butyl-4-[4-(2-methylpyridin-4-yl)oxyphenyl]-2-oxopyridine-3-carbonitrile](/img/structure/B531314.png)
![2-(4-Piperidinopropoxyphenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B531350.png)

![6-{(2E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl}-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B531398.png)
